

A Technical Guide to the Spectral Analysis of 2-Bromo-3-fluorophenol

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Compound of Interest

Compound Name: *2-Bromo-3-fluorophenol*

Cat. No.: *B045789*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluorophenol is a halogenated aromatic compound with significant potential in organic synthesis and as a building block in the development of novel pharmaceutical agents and other specialty chemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzene ring, imparts specific chemical reactivity and physical properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Bromo-3-fluorophenol**. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally similar compounds. The interpretations provided herein serve as a robust framework for researchers working with this and related molecules.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Bromo-3-fluorophenol**, both ^1H and ^{13}C NMR provide critical information

about the electronic environment of each nucleus, influenced by the electronegative halogen and hydroxyl substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Bromo-3-fluorophenol** is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, fluorine, and oxygen atoms. The coupling of these protons with each other and with the fluorine atom will result in complex splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for **2-Bromo-3-fluorophenol** (in CDCl₃)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-4	7.10 - 7.25	ddd (doublet of doublet of doublets)	J(H-F) ≈ 8-10, J(H- H)ortho ≈ 8-9, J(H- H)meta ≈ 2-3
H-5	6.85 - 7.00	t (triplet)	J(H-H)ortho ≈ 8-9
H-6	7.25 - 7.40	dd (doublet of doublets)	J(H-H)ortho ≈ 8-9, J(H-H)meta ≈ 2-3
OH	5.0 - 6.0	br s (broad singlet)	-

Interpretation of the ¹H NMR Spectrum:

The proton at the C-6 position is anticipated to be the most deshielded due to the ortho-bromine and para-hydroxyl groups. The proton at C-4 will be influenced by the ortho-fluorine and para-bromine atoms. The C-5 proton, situated between two other protons, will likely appear as a triplet. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the sample concentration and solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-3-fluorophenol** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Parameters: Utilize a standard pulse program with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).

Caption: Predicted spin-spin coupling interactions for **2-Bromo-3-fluorophenol**.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached substituents. The carbon attached to the fluorine will exhibit a large one-bond coupling constant ($^{1}\text{J}(\text{C-F})$).

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Bromo-3-fluorophenol** (in CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted C-F Coupling (J, Hz)
C-1 (C-OH)	150 - 155	d, $\text{J} \approx 3\text{-}5$
C-2 (C-Br)	110 - 115	d, $\text{J} \approx 15\text{-}20$
C-3 (C-F)	158 - 162	d, $\text{J} \approx 240\text{-}250$
C-4	115 - 120	d, $\text{J} \approx 20\text{-}25$
C-5	125 - 130	d, $\text{J} \approx 3\text{-}5$
C-6	120 - 125	s

Interpretation of the ^{13}C NMR Spectrum:

The carbon directly bonded to the highly electronegative fluorine atom (C-3) is expected to have the largest chemical shift and a significant one-bond C-F coupling constant. The carbon bearing the hydroxyl group (C-1) will also be deshielded. The carbon attached to the bromine (C-2) will appear at a relatively upfield position compared to the other substituted carbons. The other aromatic carbons will show smaller couplings to the fluorine atom depending on their proximity.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Bromo-3-fluorophenol** will be characterized by absorption bands corresponding to the O-H, C-O, C-F, C-Br, and aromatic C-C and C-H vibrations.

Table 3: Predicted IR Absorption Bands for **2-Bromo-3-fluorophenol**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3200 - 3600	Strong, broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=C stretch (aromatic)	1450 - 1600	Medium to strong
C-O stretch (phenolic)	1200 - 1260	Strong
C-F stretch	1000 - 1100	Strong
C-Br stretch	500 - 600	Medium to strong

Interpretation of the IR Spectrum:

The most prominent feature will be the broad O-H stretching band in the high-frequency region. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region. The strong C-O and C-F stretching absorptions will be key diagnostic peaks.

Experimental Protocol for IR Spectroscopy (ATR):

- Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Background Correction: Perform a background scan of the empty ATR crystal before running the sample.
- Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Caption: A simplified workflow for acquiring an ATR-IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Bromo-3-fluorophenol**, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Table 4: Predicted Key Mass Spectral Fragments for **2-Bromo-3-fluorophenol**

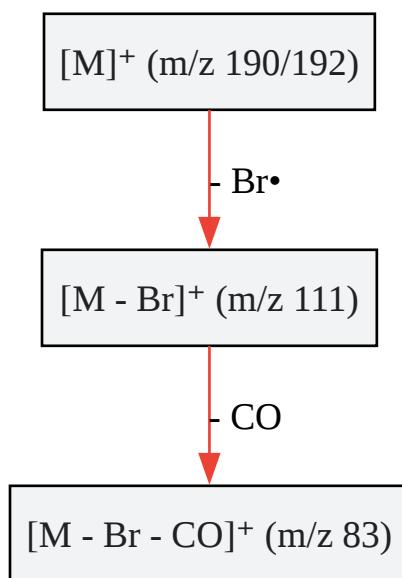
m/z (mass-to-charge ratio)	Proposed Fragment
190/192	$[\text{M}]^+$ (Molecular ion)
111	$[\text{M} - \text{Br}]^+$
83	$[\text{M} - \text{Br} - \text{CO}]^+$

Interpretation of the Mass Spectrum:

The molecular ion peak will appear as a doublet at m/z 190 and 192, with nearly equal intensity, confirming the presence of one bromine atom. Common fragmentation pathways for phenols include the loss of carbon monoxide (CO) from the molecular ion or from subsequent fragments. The loss of the bromine radical will lead to a significant fragment at m/z 111.

Experimental Protocol for GC-MS:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column to separate the analyte from any impurities.
- Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

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Caption: A plausible fragmentation pathway for **2-Bromo-3-fluorophenol** in MS.

IV. Safety and Handling

2-Bromo-3-fluorophenol is expected to be a hazardous substance.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5]

V. Conclusion

The spectral data presented in this technical guide, while predictive, offer a solid foundation for the characterization of **2-Bromo-3-fluorophenol**. The combination of NMR, IR, and MS provides a comprehensive picture of the molecule's structure. Researchers can use this information to confirm the identity and purity of their samples and to monitor the progress of reactions involving this versatile building block.

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